1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including oxadiazole, methoxyphenyl, and thieno[3,2-d]pyrimidine
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S/c1-31-17-8-6-15(7-9-17)13-28-23(29)21-19(10-11-34-21)27(24(28)30)14-20-25-22(26-33-20)16-4-3-5-18(12-16)32-2/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEUNULXGGBGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can be achieved through a multi-step process involving several key reactions:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thieno[3,2-d]pyrimidine Core Construction: This can be achieved via a cyclization reaction involving thiourea and a suitable diketone or ketoester.
Methoxyphenyl Substitution:
Industrial production methods would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione include:
- 1,3-Dioxolane, 2-(4-methoxyphenyl)-4-methyl-
- Apocynin (1-(4-hydroxy-3-methoxyphenyl)ethanone)
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester
These compounds share structural similarities, such as the presence of methoxyphenyl groups, but differ in their core structures and functional groups, leading to different chemical properties and applications.
Biological Activity
The compound 1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a hybrid molecule that incorporates both thieno[3,2-d]pyrimidine and oxadiazole moieties. This structural combination is known to enhance biological activities such as anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 366.37 g/mol. The structural features include:
- Thieno[3,2-d]pyrimidine core
- Oxadiazole ring system
- Methoxyphenyl substituents
Anticancer Activity
Recent studies have demonstrated significant anticancer potential for compounds containing oxadiazole and thieno-pyrimidine derivatives. For instance:
- IC50 Values : The compound exhibits IC50 values in the range of 1 to 7 μM against various cancer cell lines, comparable to doxorubicin (IC50 = 0.5 μM) as a reference drug .
- Mechanism of Action : The anticancer activity is attributed to the ability of the oxadiazole moiety to interact with cellular targets involved in proliferation and apoptosis pathways.
Antimicrobial Activity
The compound has shown promising antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies indicate MIC values ranging from 3.58 to 8.74 µM against selected Gram-positive and Gram-negative bacterial strains .
- Spectrum of Activity : Effective against various pathogens including Staphylococcus aureus and Escherichia coli, showcasing its potential as a broad-spectrum antimicrobial agent.
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using the DPPH assay:
- IC50 for Antioxidant Activity : The compound exhibited an IC50 value of 22.3 µM, demonstrating significant antioxidant potential when compared to ascorbic acid .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by its structural components:
- Electron-Drawing vs. Electron-Donating Groups : The presence of electron-donating groups (like -OCH₃) at the para position enhances anticancer and antioxidant activities. Conversely, electron-withdrawing groups improve antimicrobial efficacy against bacterial strains .
| Substituent Type | Biological Activity Enhancement |
|---|---|
| Electron-donating (-OCH₃) | Increased anticancer/antioxidant |
| Electron-withdrawing (-Cl) | Enhanced antimicrobial activity |
Case Studies
- Study on Anticancer Efficacy : A synthesized derivative showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 1 μM .
- Antimicrobial Evaluation : Compounds were tested against multiple strains and demonstrated effective inhibition with MIC values indicating potential for therapeutic applications in infectious diseases .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves cyclocondensation of intermediates like N’-benzoyl-carbohydrazides in phosphorous oxychloride, followed by hydrolysis and alkylation with substituted chlorides (e.g., 3-aryl-1,2,4-oxadiazole derivatives) . Key factors include:
- Reagent stoichiometry : Excess phosphorous oxychloride ensures complete cyclization.
- Temperature control : Boiling conditions (~110°C) are critical for intermediate formation.
- Alkylation efficiency : Benzyl chlorides and oxadiazole-based chlorides require anhydrous conditions to avoid side reactions.
Yields typically range from 45–65%, with purity confirmed via HPLC and NMR .
Q. How is structural characterization performed for this thieno-pyrimidine-dione derivative?
A multi-technique approach is recommended:
- NMR : - and -NMR confirm substitution patterns (e.g., methoxyphenyl groups at positions 3 and 4) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., observed [M+H] matching theoretical values).
- X-ray crystallography : Used to resolve ambiguities in oxadiazole and pyrimidine-dione ring conformations, where available .
Q. What preliminary biological activity data exist for this compound?
In antimicrobial screens, analogs with 3-methoxyphenyl and 4-methoxyphenyl substituents showed moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL). Activity correlates with the oxadiazole moiety’s electron-withdrawing properties, enhancing membrane disruption .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
Key SAR insights include:
- Oxadiazole substitution : Replacing 3-methoxyphenyl with electron-deficient groups (e.g., nitro) improves antimicrobial potency but may reduce solubility .
- Methoxy positioning : 4-Methoxyphenyl at the benzyl position enhances bioavailability compared to ortho-substituted analogs .
- Heterocycle variation : Replacing thieno-pyrimidine-dione with triazolo-pyridazine (as in related compounds) alters target selectivity .
Q. What computational strategies optimize synthesis or predict bioactivity?
- AI-driven process simulation : Tools like COMSOL Multiphysics model reaction kinetics to identify optimal temperature/pH conditions, reducing trial-and-error experimentation .
- Docking studies : Molecular docking against bacterial enoyl-ACP reductase (FabI) predicts binding affinity, prioritizing analogs for synthesis .
- QSAR models : Use Hammett constants (σ) of substituents to correlate electronic effects with bioactivity .
Q. How can contradictory bioactivity data be resolved methodologically?
Example: Discrepancies in MIC values across studies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). To address this:
- Standardize protocols : Follow CLSI guidelines for reproducibility.
- Mechanistic studies : Use fluorescence assays to verify membrane disruption vs. target enzyme inhibition .
- Meta-analysis : Compare data with structurally related compounds (e.g., 6-(4-methoxyphenyl)-thieno-pyrimidine-diones) to identify trends .
Q. What analytical methods resolve stability or degradation issues in storage?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, monitoring decomposition via LC-MS.
- Degradant identification : Major degradants include demethylated oxadiazole and hydrolyzed pyrimidine-dione, requiring inert storage (argon atmosphere, desiccants) .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions for alkylation steps to minimize byproducts .
- Bioactivity assays : Include positive controls (e.g., ciprofloxacin) and validate with at least two independent replicates .
- Computational validation : Cross-check docking results with experimental IC values to refine predictive models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
